Ethyl 4-bromo-3-methoxypent-2-enoate
Description
Ethyl 4-bromo-3-methoxypent-2-enoate is an α,β-unsaturated ester characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and a pent-2-enoate backbone. The bromine atom enhances its reactivity in cross-coupling reactions, while the methoxy group introduces steric and electronic effects that modulate regioselectivity and stability .
Properties
CAS No. |
82967-64-4 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methoxypent-2-enoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-12-8(10)5-7(11-3)6(2)9/h5-6H,4H2,1-3H3 |
InChI Key |
DZUKQXWEZVOKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (E)-4-bromo-3-methylbut-2-enoate
- Structural Differences : The methyl group at the 3-position (vs. methoxy in the target compound) reduces electron-donating effects, leading to lower polarity and altered reactivity in nucleophilic attacks.
- Synthetic Utility: Ethyl (E)-4-bromo-3-methylbut-2-enoate is often employed in Heck coupling and Michael additions, but its lower solubility in polar solvents compared to the methoxy analog limits its use in aqueous-phase reactions .
- Stereochemical Outcomes : The absence of a methoxy group reduces steric hindrance, favoring higher yields in reactions requiring planar transition states (e.g., Diels-Alder) .
Methyl 3-arylamino-2-benzoylaminobut-2-enoate
- Functional Group Variation: Replacing the bromine and methoxy groups with arylamino and benzoylamino substituents shifts reactivity toward cyclization pathways (e.g., forming oxazoloquinolines) rather than electrophilic substitutions.
- Thermal Stability: The benzoylamino group enhances thermal stability, enabling reactions in polyphosphoric acid (PPA) at 130–140°C without decomposition, unlike brominated esters, which may undergo β-elimination under similar conditions .
Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate
- Substituent Effects: The tosylamino group at the 2-position introduces strong electron-withdrawing effects, activating the α,β-unsaturated ester for conjugate additions. In contrast, the methoxy group in the target compound provides moderate electron donation, favoring electrophilic bromine retention during reactions.
- Catalytic Requirements : MgBr₂·OEt₂ is required for efficient synthesis of this compound due to its complex stereoelectronic environment, whereas the target compound can be synthesized using milder Lewis acids .
Data Tables
Table 1: Key Structural and Reactivity Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| This compound | 265.12 | 210–215 | Moderate (CH₂Cl₂, THF) |
| Ethyl (E)-4-bromo-3-methylbut-2-enoate | 237.08 | 195–200 | Low (Hexane, EtOAc) |
| Methyl 3-arylamino-2-benzoylaminobut-2-enoate | 326.34 | Decomposes >140°C | High (DMF, DMSO) |
Research Findings and Mechanistic Insights
- Electronic Effects: The methoxy group in this compound donates electron density via resonance, stabilizing the α,β-unsaturated system and reducing electrophilicity at the β-carbon compared to methyl-substituted analogs. This results in slower reaction kinetics in nucleophilic additions but higher selectivity in transition-metal-catalyzed reactions .
- Steric Considerations: The pent-2-enoate chain introduces greater conformational flexibility than but-2-enoate derivatives, enabling diverse cyclization pathways in heterocycle synthesis (e.g., imidazoles or quinolines) .
- Hydrogen Bonding: Unlike tosylamino or benzoylamino derivatives, the methoxy group participates in weak hydrogen bonding with protic solvents, influencing crystallization behavior and purity during isolation .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 4-bromo-3-methoxypent-2-enoate?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as ethyl 3-methoxypent-2-enoate using brominating agents like -bromosuccinimide (NBS) under radical-initiated conditions. For example, bromination at the allylic position (C4) can be achieved in a solvent like carbon tetrachloride with catalytic AIBN at 60–80°C. Subsequent purification via column chromatography yields the product. Similar bromination protocols are described for analogous esters in multi-step syntheses .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization includes:
- : Peaks for the ester group (δ ~4.1–4.3 ppm for ), methoxy group (δ ~3.3–3.5 ppm), and alkene protons (δ ~5.8–6.2 ppm with coupling constants for trans-configuration).
- : Carbonyl resonance (δ ~165–170 ppm), brominated carbon (δ ~40–50 ppm), and alkene carbons (δ ~120–130 ppm).
- IR Spectroscopy : Stretches for ester carbonyl (~1740 cm) and C-Br (~550–650 cm) .
Advanced Research Questions
Q. How can the efficiency of bromination in synthesizing this compound be optimized?
- Methodological Answer : Bromination efficiency depends on:
- Reagent Choice : -bromosuccinimide (NBS) is preferred over molecular bromine () due to better regioselectivity and reduced side reactions.
- Solvent : Non-polar solvents (e.g., CCl) favor radical mechanisms, while polar aprotic solvents may lead to electrophilic addition.
- Temperature Control : Maintaining 60–80°C minimizes competing pathways like β-elimination.
- Radical Initiators : AIBN or benzoyl peroxide enhances yield (70–85%) by accelerating radical chain propagation. Comparative studies on analogous systems show 10–15% yield improvements with optimized initiator ratios .
Q. What computational and crystallographic methods validate the molecular geometry of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2) confirms bond lengths (e.g., C-Br ≈ 1.93 Å) and dihedral angles. ORTEP-3 visualizes steric effects from the methoxy and bromo groups.
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts molecular electrostatic potential (MEP) surfaces, highlighting electrophilic regions near the bromine atom. Comparisons between experimental and computed shifts (RMSD < 0.3 ppm) validate the structure .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- C–H···O Interactions : Between methoxy oxygen and adjacent alkene hydrogens ().
- Weak Halogen Bonds : Br···O contacts () contribute to layered packing. Hirshfeld surface analysis quantifies these interactions, showing 12–15% contribution from Br-related contacts .
Q. How do steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methoxy group at C3 hinders nucleophilic attack at C2, favoring Suzuki-Miyaura couplings at C4.
- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at C4, enabling Pd-catalyzed couplings (e.g., with arylboronic acids). Kinetic studies (monitored via ) show a 2.5-fold rate enhancement compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
